2,6-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexan-1-one
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Overview
Description
2,6-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexan-1-one is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of methoxy and oxirane groups attached to a cyclohexanone core. This compound is of interest due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 2,6-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexanone core: This can be achieved through the aldol condensation of cyclohexanone with appropriate aldehydes.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of oxirane rings: The oxirane rings are typically formed through epoxidation reactions using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2,6-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxirane rings to diols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxirane groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
2,6-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, including resins and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexan-1-one involves its interaction with various molecular targets. The oxirane rings can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of DNA replication. This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar compounds include:
2,6-Bis(4-methoxybenzylidene)cyclohexanone: Lacks the oxirane rings, making it less reactive.
Bisphenol F diglycidyl ether: Contains similar oxirane groups but has a different core structure.
4-(Oxiran-2-ylmethoxy)benzoic acid: Contains oxirane and methoxy groups but differs in the core structure.
Properties
Molecular Formula |
C28H30O7 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C28H30O7/c1-30-26-12-18(6-8-24(26)34-16-22-14-32-22)10-20-4-3-5-21(28(20)29)11-19-7-9-25(27(13-19)31-2)35-17-23-15-33-23/h6-13,22-23H,3-5,14-17H2,1-2H3/b20-10+,21-11+ |
InChI Key |
BFRORTLKQWFNHQ-CLVAPQHMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OCC4OC4)OC)/CCC2)OCC5OC5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)OCC4CO4)OC)C2=O)OCC5CO5 |
Origin of Product |
United States |
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